6H-Furo[2,3-f]isoindole

Tautomerism Hydrogen bonding Molecular recognition

6H-Furo[2,3-f]isoindole (CAS 23628-74-2) is a heterocyclic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol, consisting of a furan ring fused to an isoindole moiety. It exists as a specific tautomeric form within the furo[2,3-f]isoindole class, distinct from the 2H-tautomer (CAS 42304-60-9).

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 23628-74-2
Cat. No. B11920847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Furo[2,3-f]isoindole
CAS23628-74-2
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=COC2=CC3=CNC=C3C=C21
InChIInChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1-6,11H
InChIKeyPSEBTXFRSGUBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-Furo[2,3-f]isoindole (CAS 23628-74-2): Structural Identity and Procurement Baseline


6H-Furo[2,3-f]isoindole (CAS 23628-74-2) is a heterocyclic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol, consisting of a furan ring fused to an isoindole moiety [1]. It exists as a specific tautomeric form within the furo[2,3-f]isoindole class, distinct from the 2H-tautomer (CAS 42304-60-9) . The compound has been described in patent literature as exhibiting differentiation-inducing activity on undifferentiated cells, suggesting potential applications in anti-cancer research and dermatological conditions such as psoriasis [2]. However, the furo[2,3-f]isoindole scaffold remains classified as 'insufficiently studied' in the primary literature, with synthetic methodology development only recently advancing [3].

Why Generic Substitution Fails for 6H-Furo[2,3-f]isoindole: Tautomeric Specificity and Scaffold Novelty


Substitution of 6H-Furo[2,3-f]isoindole with its 2H-tautomer (CAS 42304-60-9) or other isoindole analogs is chemically non-trivial due to tautomer-dependent differences in aromatic stabilization, hydrogen-bonding capacity, and molecular recognition [1]. While the 2H-tautomer features a saturated sp³ carbon at the 2-position, the 6H-tautomer retains full conjugation across the isoindole ring, resulting in a distinct electronic profile . Furthermore, the furo[2,3-f]isoindole scaffold itself has been explicitly characterized as 'insufficiently studied,' meaning that commercial availability of the core is limited and synthetic routes have only recently been optimized for substituent variation [2]. This scarcity, combined with documented differentiation-inducing biological activity observed specifically for the furo[2,3-f]isoindole class, means that generic isoindole or indole procurement cannot replicate the intended research or industrial application outcomes [3].

Quantitative Differentiation Evidence for 6H-Furo[2,3-f]isoindole Versus Closest Analogs


Tautomeric Form Determines Hydrogen-Bond Donor Capacity: 6H- vs. 2H-Furo[2,3-f]isoindole

The 6H-tautomer of furo[2,3-f]isoindole possesses one hydrogen-bond donor (the N–H of the isoindole ring), whereas the 2H-tautomer lacks this donor due to saturation at the nitrogen-bearing carbon [1]. This difference is critical for target engagement in biological systems where hydrogen-bond donation is a pharmacophoric requirement.

Tautomerism Hydrogen bonding Molecular recognition

Conformational Rigidity Advantage: Zero Rotatable Bonds in 6H-Furo[2,3-f]isoindole

6H-Furo[2,3-f]isoindole has zero rotatable bonds, indicating complete conformational rigidity [1]. In contrast, many isoindole-based analogs (e.g., N-substituted isoindolines) possess one or more rotatable bonds, increasing the entropic penalty upon target binding. Conformational pre-organization is a well-established principle in medicinal chemistry for improving binding affinity and selectivity.

Conformational restriction Entropic penalty Scaffold hopping

Synthetic Accessibility via One-Pot Ugi/IMDAV Tandem Reaction: furo[2,3-f]isoindole Core vs. Isoindole Core

The furo[2,3-f]isoindole core can be constructed via a tandem Ugi/intramolecular Diels–Alder vinylarene (IMDAV) reaction with high stereoselectivity, yielding single pairs of enantiomers of 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole in 'excellent yields' [1]. Under identical conditions, the (2E,4E)-5-(furan-2-yl)penta-2,4-dienal substrate undergoes IMDA reaction without involving the furan core, producing 2,3,3a,4,5,7a-hexahydro-1H-isoindoles instead—a divergent chemoselectivity outcome that highlights the unique reactivity of the furan-containing scaffold.

One-pot synthesis IMDAV reaction Stereoselectivity

Patent-Claimed Differentiation-Inducing Activity: 6H-Furo[2,3-f]isoindole vs. Undefined In-Class Compounds

A patent abstract sourced via freshpatents.com describes 6H-Furo[2,3-f]isoindole as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' with proposed utility as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. Specific quantitative IC50 or differentiation EC50 values are not publicly available from the indexed patent abstract; thus, direct potency comparison with established differentiation agents (e.g., all-trans retinoic acid, EC50 ≈ 1–10 nM in HL-60 cells) cannot be performed at this time.

Differentiation therapy Anti-cancer Psoriasis

Physicochemical Differentiation: Topological Polar Surface Area and Drug-Likeness Profile

6H-Furo[2,3-f]isoindole has a computed topological polar surface area (TPSA) of 28.9 Ų, an XLogP3-AA of 2.0, and a molecular weight of 157.17 g/mol [1]. This places it within favorable drug-like chemical space (MW < 500, TPSA < 140 Ų, logP < 5). Compared to the simpler isoindole scaffold (MW 117.15, TPSA ≈ 28.7 Ų), the furo-annulated derivative offers increased molecular complexity while maintaining drug-like properties. Compared to larger polycyclic scaffolds, it occupies a 'fragment-like' space (MW < 250) suitable for fragment-based drug discovery.

Drug-likeness TPSA Physicochemical properties

Evidence-Backed Application Scenarios for 6H-Furo[2,3-f]isoindole Procurement


Differentiation Therapy Research: Screening for Monocytic Lineage Induction

Based on patent claims for arresting undifferentiated cell proliferation and inducing monocytic differentiation, 6H-Furo[2,3-f]isoindole is a candidate for phenotypic screening campaigns targeting acute myeloid leukemia (AML) or myelodysplastic syndromes where differentiation therapy is clinically validated [1]. Researchers should prioritize this specific tautomer due to its unique hydrogen-bond donor capacity (1 HBD) required for potential target engagement [2].

Fragment-Based Drug Discovery (FBDD): Furo-Annulated Isoindole as a Rigid Fragment

With a molecular weight of 157.17 g/mol, zero rotatable bonds, and a TPSA of 28.9 Ų, 6H-Furo[2,3-f]isoindole qualifies as a three-dimensional, conformationally locked fragment suitable for FBDD campaigns [1]. Its rigid scaffold reduces entropic penalty upon binding, making it a superior choice over flexible isoindoline fragments for SPR or NMR-based fragment screening.

One-Pot Synthetic Methodology Development: Tandem Ugi/IMDAV Scaffold Diversification

The tandem Ugi/IMDAV reaction platform described by Horak et al. (2025) enables rapid construction of diverse furo[2,3-f]isoindole libraries with high stereoselectivity and substituent variation [3]. Procurement of the parent 6H-Furo[2,3-f]isoindole serves as an analytical reference standard for characterizing novel derivatives generated through this methodology.

Dermatological Research: Anti-Psoriatic Agent Evaluation

The patent literature explicitly cites skin diseases including psoriasis as a therapeutic indication for compounds within the furo[2,3-f]isoindole class [4]. Procurement of the parent scaffold enables structure-activity relationship (SAR) studies to identify optimized derivatives with enhanced anti-proliferative activity in keratinocyte models such as HaCaT cells.

Quote Request

Request a Quote for 6H-Furo[2,3-f]isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.